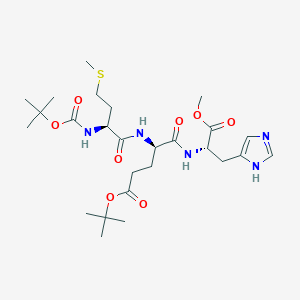
Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with a multifaceted structure. It features various functional groups, including an imidazole ring, tert-butoxy group, and multiple oxo and thioether functionalities. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate typically involves multi-step organic synthesis. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Tert-Butoxy Group: This step often involves the protection of a hydroxyl group using tert-butyl chloroformate.
Assembly of the Trioxo-oxa-triazatridecan Backbone: This complex structure is built through a series of peptide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated synthesizers could be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules, including histidine and histamine. It may serve as a model compound for studying enzyme interactions and protein-ligand binding.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is likely multifaceted. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The compound’s various functional groups may also allow it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion binding.
Imidazole: A simple aromatic ring with nitrogen atoms, used in various chemical and biological applications.
Methylthioethylamine: A compound with a thioether group, similar to the methylthioethyl group in the target compound.
Uniqueness
Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is unique due to its combination of functional groups and stereochemistry. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H43N5O8S |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
tert-butyl (4R)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C26H43N5O8S/c1-25(2,3)38-20(32)10-9-17(21(33)30-19(23(35)37-7)13-16-14-27-15-28-16)29-22(34)18(11-12-40-8)31-24(36)39-26(4,5)6/h14-15,17-19H,9-13H2,1-8H3,(H,27,28)(H,29,34)(H,30,33)(H,31,36)/t17-,18+,19+/m1/s1 |
InChI Key |
UTVSRABJVKXAEI-QYZOEREBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


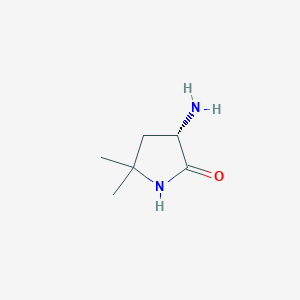
![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)
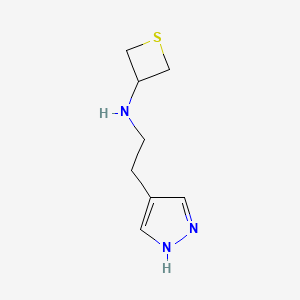
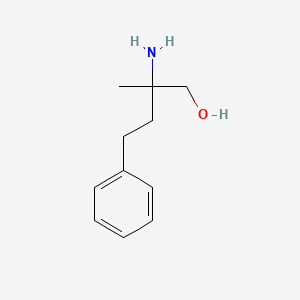

![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
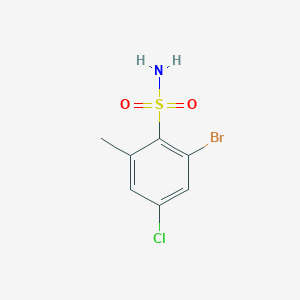
![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)

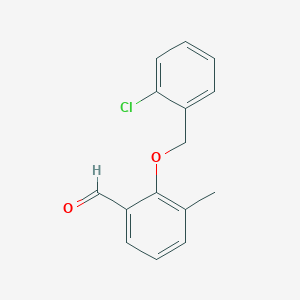
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)
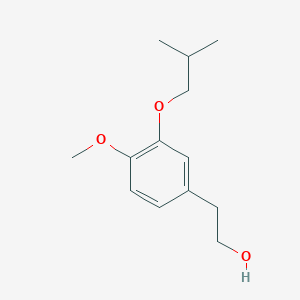
![tert-Butyl (S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12995020.png)
